An In-depth Technical Guide to the Chemical Properties of Sodium Hydrosulfide Hydrate
An In-depth Technical Guide to the Chemical Properties of Sodium Hydrosulfide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium hydrosulfide hydrate (NaSH·xH₂O) is an inorganic salt with significant applications in diverse industrial processes and as a crucial tool in biomedical research. Its utility stems from its role as a potent reducing agent and, most notably, as a primary laboratory source of hydrogen sulfide (H₂S), a gaseous signaling molecule with profound physiological and pathophysiological implications. This guide provides a comprehensive overview of the chemical and physical properties of sodium hydrosulfide hydrate, detailed experimental protocols for its characterization, and an exploration of its role in key cellular signaling pathways, making it an essential resource for professionals in research and drug development.
Chemical and Physical Properties
Sodium hydrosulfide hydrate is typically a yellow to orange, deliquescent crystalline solid with a characteristic "rotten egg" odor due to the gradual release of hydrogen sulfide gas upon hydrolysis in the presence of atmospheric moisture.[1][2][3] It is highly soluble in water and alcohols.[1][4] The properties of sodium hydrosulfide hydrate are summarized in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | NaSH·xH₂O | [5][6][7] |
| Molecular Weight | 56.06 g/mol (anhydrous basis) | [2][5][6] |
| Appearance | Yellow to orange deliquescent flakes or crystalline solid | [5][6][8] |
| Odor | "Rotten egg" (hydrogen sulfide) | [1][2] |
| Melting Point | 52-55 °C | [2][5][6] |
| Solubility | Soluble in water, alcohol, and ether. | [1][2][4] |
| Density | 1.79 g/cm³ (anhydrous) | [2] |
Chemical Properties
| Property | Description | Reference(s) |
| Reactivity | Reacts with acids to release toxic and flammable hydrogen sulfide gas. | [2] |
| Hydrolysis | Hydrolyzes in the presence of moisture to form sodium hydroxide and sodium sulfide, releasing H₂S. | [2][4] |
| Basicity | Aqueous solutions are strongly alkaline (pH 11.5-12.5). | [4] |
| Thermal Decomposition | Decomposes upon heating, releasing hydrogen sulfide. | [8] |
| Incompatibilities | Strong acids, oxidizing agents, and some metals. | [2] |
Experimental Protocols for Characterization
Accurate characterization of sodium hydrosulfide hydrate is critical for its effective use in research and development. The following protocols detail methods for determining its purity, water content, and structural features.
Determination of Purity by Iodometric Titration
This method determines the percentage of active sodium hydrosulfide in a sample. The principle involves the reaction of hydrosulfide ions with a standardized iodine solution, followed by back-titration of the excess iodine with sodium thiosulfate.
Materials:
-
Sodium hydrosulfide hydrate sample
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium thiosulfate solution
-
Glacial acetic acid
-
Starch indicator solution (1%)
-
Deionized water
-
Analytical balance
-
Burette, 50 mL
-
Erlenmeyer flasks, 250 mL
-
Pipettes
Procedure:
-
Accurately weigh approximately 0.5 g of the sodium hydrosulfide hydrate sample and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 5 mL of glacial acetic acid to the solution.
-
Immediately add a known excess volume of standardized 0.1 N iodine solution (e.g., 50 mL) to the flask. Swirl to mix. The solution should be dark brown, indicating an excess of iodine.
-
Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution.
-
As the solution turns pale yellow, add 2 mL of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration by repeating steps 3-7 without the sodium hydrosulfide sample.
Calculation: The percentage purity of NaSH is calculated using the following formula:
% Purity = [((V_blank - V_sample) × N_thiosulfate × MW_NaSH) / (W_sample × 1000)] × 100
Where:
-
V_blank = Volume of sodium thiosulfate used in the blank titration (mL)
-
V_sample = Volume of sodium thiosulfate used in the sample titration (mL)
-
N_thiosulfate = Normality of the sodium thiosulfate solution
-
MW_NaSH = Molecular weight of NaSH (56.06 g/mol )
-
W_sample = Weight of the sodium hydrosulfide hydrate sample (g)
Determination of Water Content by Karl Fischer Titration
The Karl Fischer titration is a highly specific method for determining the water content in a substance.[8][9][10]
Materials:
-
Sodium hydrosulfide hydrate sample
-
Karl Fischer reagent (volumetric or coulometric)
-
Anhydrous methanol
-
Karl Fischer titrator (volumetric or coulometric)
-
Analytical balance
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.
-
Accurately weigh a suitable amount of the sodium hydrosulfide hydrate sample (typically 0.1-0.5 g, depending on the expected water content) and record the weight.
-
Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the endpoint.
-
Record the volume of Karl Fischer reagent consumed.
Calculation: The water content is calculated as follows:
% Water = [(V_KF × F) / W_sample] × 100
Where:
-
V_KF = Volume of Karl Fischer reagent consumed (mL)
-
F = Titer of the Karl Fischer reagent (mg H₂O/mL reagent)
-
W_sample = Weight of the sample (mg)
Structural Characterization
3.3.1 ¹H NMR Spectroscopy
Proton NMR can be used to confirm the presence of the hydrosulfide proton and water of hydration.
Experimental Workflow:
Methodology: A small amount of sodium hydrosulfide hydrate is dissolved in deuterium oxide (D₂O). The ¹H NMR spectrum is then acquired. A singlet corresponding to the hydrosulfide proton (SH⁻) is expected. The chemical shift of this peak can vary depending on the concentration and temperature. A broad peak corresponding to H₂O/HDO will also be present, arising from the water of hydration and any residual H₂O in the D₂O.
3.3.2 Raman Spectroscopy
Raman spectroscopy is a valuable tool for identifying the vibrational modes of the hydrosulfide ion.
Experimental Workflow:
Methodology: A solid sample of sodium hydrosulfide hydrate is placed under a Raman microscope. The spectrum is acquired using a suitable laser excitation wavelength. The characteristic S-H stretching vibration is expected to appear in the region of 2500-2600 cm⁻¹.[11]
Role in Cellular Signaling
Sodium hydrosulfide is widely used in research as an H₂S donor to investigate the role of this gasotransmitter in cellular signaling. H₂S has been shown to modulate several key pathways, including the PI3K/Akt and MAPK pathways, and plays a significant role in regulating apoptosis.[12][13][14]
PI3K/Akt Signaling Pathway
H₂S can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][15] Activation of this pathway by H₂S has been implicated in cardioprotection and other cytoprotective effects.[13][15]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade influenced by H₂S. Depending on the cellular context and H₂S concentration, it can either promote or inhibit this pathway, leading to diverse cellular outcomes, including proliferation, differentiation, and apoptosis.[12][16]
Regulation of Apoptosis
H₂S exhibits a dual role in regulating apoptosis, or programmed cell death. At physiological concentrations, it is generally considered anti-apoptotic, protecting cells from various insults. However, at higher concentrations, it can induce apoptosis.[12][13][17] This regulation often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[13][17]
Conclusion
Sodium hydrosulfide hydrate is a compound of significant interest due to its dual role as an industrial reagent and a research tool for studying the biological effects of hydrogen sulfide. A thorough understanding of its chemical properties, coupled with robust analytical methods for its characterization, is paramount for its safe and effective application. The intricate involvement of its released H₂S in fundamental cellular processes, such as the PI3K/Akt and MAPK signaling pathways and the regulation of apoptosis, underscores its importance in the field of drug development and biomedical research. This guide provides a foundational resource for scientists and researchers working with this versatile compound.
References
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- 8. nouryon.com [nouryon.com]
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- 10. Sodium hydrosulfide 207683-19-0 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The potential role of hydrogen sulfide in cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen sulfide inhibits high-glucose-induced apoptosis in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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